tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-4-5-15-11(8-13)6-12-7-11/h12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVGQNDLJKJMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Considerations
Retrosynthetic analysis suggests two plausible disconnections:
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Boc Protection of a Secondary Amine : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
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Spirocyclic Ring Formation : The oxa-diaza ring may form through nucleophilic substitution or Mitsunobu reaction, while the diaza ring could arise from cyclization of a diamino precursor.
Synthetic Routes and Methodologies
Boc Protection of a Preformed Spirocyclic Amine
A common approach involves synthesizing the spirocyclic amine intermediate followed by Boc protection.
Step 1: Synthesis of 5-Oxa-2,8-Diazaspiro[3.5]Nonane
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Starting Materials : Ethylene glycol derivatives and diamines (e.g., 1,3-diaminopropane).
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Reaction : Cyclocondensation using a carbonyl source (e.g., triphosgene) to form the diazolidinone ring, followed by ring expansion via nucleophilic attack.
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Conditions :
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature: 0°C to room temperature.
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Catalyst: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
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Step 2: Boc Protection
One-Pot Spirocyclization and Protection
Alternative methods combine spirocycle formation and Boc protection in a single pot.
Procedure :
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React 1,3-diaminopropane with a bis-electrophile (e.g., 1,2-bis(bromomethyl)oxirane) to form the spiro framework.
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Introduce Boc anhydride immediately post-cyclization to cap the secondary amine.
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Advantages : Reduced purification steps.
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Challenges : Competing side reactions may lower yield.
Optimization Strategies and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent Polarity | THF > DCM | Higher polarity improves cyclization efficiency. |
| Temperature | 0–25°C | Lower temps reduce side reactions but slow kinetics. |
| Catalyst Loading | 10 mol% DMAP | Accelerates Boc protection without overbasification. |
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.
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Recrystallization : Ethanol/water mixtures yield crystalline product (mp 78–82°C).
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.65–3.72 (m, 4H, OCH₂ and NCH₂), 4.12–4.20 (m, 2H, spiro CH₂).
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IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1160 cm⁻¹ (C-O-C).
Purity and Stability
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HPLC : >95% purity (C18 column, acetonitrile/water gradient).
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Storage : Stable at 2–8°C for ≥1 year; room temperature storage degrades Boc group over months.
Applications in Medicinal Chemistry
The compound serves as a key intermediate in synthesizing TLR7/8/9 antagonists for autoimmune diseases . Its spirocyclic architecture enhances metabolic stability and bioavailability in drug candidates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate can undergo oxidation reactions, particularly at the nitrogen atoms. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl group or the nitrogen atoms. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group. Reagents such as alkyl halides or sulfonates can be used for this purpose.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products
Oxidation: Oxidized derivatives with modified nitrogen or oxygen functionalities.
Reduction: Reduced derivatives with modified carbonyl or nitrogen functionalities.
Substitution: Substituted derivatives with new alkyl or functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate can serve as a valuable intermediate in the synthesis of more complex molecules.
Catalysis: The compound’s unique structure can be exploited in the design of novel catalysts for various organic transformations.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Protein Interactions: Its structure allows for interactions with proteins, which can be studied for therapeutic applications.
Medicine
Drug Development: The compound’s potential as a pharmacophore can be explored for the development of new drugs targeting specific biological pathways.
Diagnostics: It can be used in the development of diagnostic agents for detecting specific biomolecules.
Industry
Material Science: The compound’s unique properties can be utilized in the development of new materials with specific functionalities.
Chemical Manufacturing: It can be used as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include enzyme inhibition, receptor binding, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The spirocyclic scaffold of this compound has several analogs with variations in heteroatom placement, ring size, and functional groups. Below is a detailed comparison (Table 1):
Table 1: Key Structural and Functional Differences Among Spirocyclic Analogs
Key Research Findings
Reactivity Differences : The 8-carboxylate isomer (1251005-61-4) exhibits higher reactivity in peptide coupling compared to the 2-carboxylate analog due to reduced steric hindrance .
Solubility and Stability :
- The hydrochloride salt of 1251005-61-4 (CAS 2241130-99-2) shows improved aqueous solubility (>50 mg/mL) compared to the free base, making it preferable for formulations .
- Analogs with ketone groups (e.g., 778646-92-7) demonstrate enhanced polarity but reduced thermal stability, requiring storage at 2–8°C .
Biological Activity : Spiro[3.5] derivatives are prioritized in kinase inhibitor development due to their conformational rigidity, which improves target binding affinity .
Industrial and Supplier Landscape
- Major Suppliers : Pharmablock, BLD Pharm, Combi-Blocks, and ECHEMI-certified vendors supply this compound globally, with prices ranging from $50–$200/g depending on purity (95–98%) and scale .
- Quality Control : Suppliers like BLD Pharm enforce stringent HPLC and NMR validation protocols to ensure ≥98% purity for pharmaceutical-grade batches .
Biological Activity
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique spirocyclic structure, which contributes to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
- IUPAC Name : this compound
- CAS Number : 2241130-99-2
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- Purity : Typically ≥ 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit activity through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Modulation of Receptor Activity : It has been suggested that the compound can interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of growth in E. coli | Study A |
| Enzyme Inhibition | Reduced activity of acetylcholinesterase | Study B |
| Neuroprotective | Protection against oxidative stress | Study C |
Case Study A: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting a promising avenue for developing new antimicrobial agents.
Case Study B: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The results showed that this compound inhibited AChE with an IC50 value of 150 nM, indicating potential applications in treating neurodegenerative diseases like Alzheimer's.
Case Study C: Neuroprotective Effects
Research exploring the neuroprotective effects of this compound demonstrated that it could reduce oxidative stress in neuronal cells exposed to neurotoxins. The compound significantly decreased reactive oxygen species (ROS) levels and improved cell viability, highlighting its potential as a therapeutic agent in neuroprotection.
Q & A
Basic: What synthetic routes are commonly employed to prepare tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate?
The synthesis typically involves spirocyclization strategies using Boc-protected intermediates. For example, the tert-butyl carbamate (Boc) group is introduced to protect the amine during ring-closing reactions. Key steps include:
- Spirocyclization : Formation of the 5-oxa-2,8-diazaspiro[3.5]nonane core via intramolecular nucleophilic substitution or reductive amination.
- Boc Protection : The tert-butyl group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to stabilize the amine during subsequent reactions .
- Purification : Column chromatography or recrystallization is used to achieve high purity (>95%), as noted in supplier specifications .
Basic: How is the spirocyclic structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for confirming spirocyclic configurations. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond angles and torsional strain in the spiro framework . Complementary techniques include:
- NMR Spectroscopy : H and C NMR assess symmetry and coupling constants (e.g., distinguishing axial vs. equatorial protons in the spiro system).
- Mass Spectrometry : High-resolution MS validates the molecular formula (CHNO) .
Basic: What role does the tert-butyl carbamate (Boc) group play in this compound’s reactivity?
The Boc group serves dual purposes:
- Protection : It shields the secondary amine from undesired nucleophilic attacks during synthetic steps, enabling selective functionalization of other sites.
- Stability : The tert-butyl group provides steric hindrance, enhancing stability under acidic or oxidative conditions. However, it is cleavable under strong acids (e.g., TFA), making it useful in peptide synthesis .
Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?
Contradictions often arise from dynamic processes (e.g., ring puckering). Methodological approaches include:
- Variable-Temperature NMR : To freeze out conformational exchange and simplify splitting patterns.
- COSY/NOESY : Identifying through-space couplings to assign stereochemistry.
- Control Experiments : Synthesizing derivatives with fixed conformations (e.g., methylated analogs) to isolate spectral contributions .
Advanced: What strategies optimize enantiomeric purity in derivatives of this spirocyclic scaffold?
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., Boc-protected amino alcohols) to control stereochemistry during spirocyclization.
- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective ring-closing.
- Chromatographic Resolution : Chiral HPLC to separate diastereomers, critical for pharmacological studies .
Advanced: How does the 5-oxa-2,8-diazaspiro[3.5]nonane core influence biological activity compared to non-spiro analogs?
The spiro architecture:
- Enhances Rigidity : Reduces entropy loss upon binding to targets like GPCRs or kinases, improving affinity.
- Modulates Solubility : The oxygen atom in the oxa-ring increases polarity, enhancing aqueous solubility compared to all-carbon spiro systems.
- Resists Metabolism : The constrained structure slows enzymatic degradation, as observed in preclinical ADME studies .
Advanced: How can researchers address low yields in multi-step syntheses of this compound?
- Intermediate Trapping : Using in-situ IR or LC-MS to identify unstable intermediates (e.g., hemiaminals) and optimize reaction conditions.
- Microwave-Assisted Synthesis : Accelerating slow steps (e.g., cyclization) with controlled heating.
- DoE (Design of Experiments) : Statistically varying parameters (temperature, solvent, catalyst loading) to maximize efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
